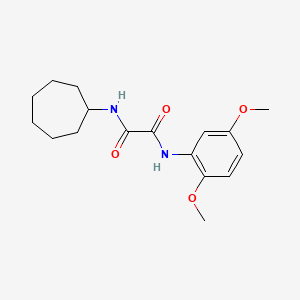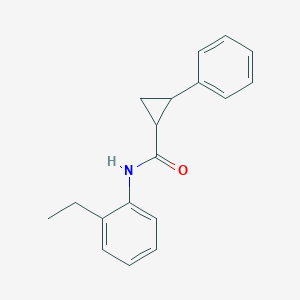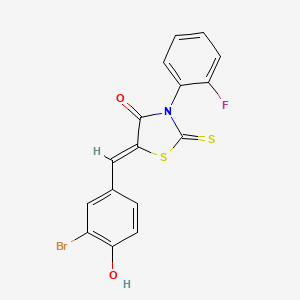
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide, also known as CT-3, is a synthetic compound that has been studied for its potential therapeutic properties. This compound belongs to the family of cannabinoids, which are known to interact with the endocannabinoid system in the body. In
Mecanismo De Acción
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide interacts with the endocannabinoid system in the body, which is involved in regulating various physiological processes such as pain, inflammation, and immune function. Specifically, N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has been shown to activate the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory effects, which may contribute to the therapeutic properties of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the inflammatory response. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide is its high purity and yield, which makes it suitable for scientific research. However, one limitation is that it is a synthetic compound, which may limit its potential for use in clinical settings. Additionally, more research is needed to fully understand the safety and efficacy of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide. One area of focus is the potential use of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide in the treatment of inflammatory diseases such as arthritis. Additionally, more research is needed to understand the safety and efficacy of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide in animal models and humans. Further studies are also needed to explore the potential use of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide in cancer therapy and other disease states. Overall, N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide is a promising compound that has the potential to be a valuable tool in scientific research and potentially in clinical settings.
Métodos De Síntesis
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with cycloheptylamine to form an intermediate. This intermediate is then reacted with ethanediamine to produce N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide. The synthesis method has been optimized to produce high yields of pure N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory effects in animal models, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-22-13-9-10-15(23-2)14(11-13)19-17(21)16(20)18-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACMLIIPQHBXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5089596.png)

![1-acetyl-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5089616.png)

![1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089624.png)

![N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5089650.png)
![2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B5089661.png)
![10-acetyl-11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5089668.png)
![ethyl 4-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5089673.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B5089680.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5089684.png)
![N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089697.png)
![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)